molecular formula C9H8N2O5 B13991886 1-(2,4-Dinitrophenyl)propan-2-one CAS No. 2200-86-4

1-(2,4-Dinitrophenyl)propan-2-one

Cat. No.: B13991886
CAS No.: 2200-86-4
M. Wt: 224.17 g/mol
InChI Key: PMFSLPQSSSQGLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Dinitrophenyl)propan-2-one is a chemical compound with the molecular formula C9H8N2O5 and a molecular weight of 224.170 g/mol . It is characterized by a density of 1.404 g/cm³ and a high boiling point of 361.7°C at 760 mmHg, indicating its thermal stability for various experimental conditions . This compound is of significant research interest due to its structural relation to the well-studied mitochondrial uncoupler, 2,4-Dinitrophenol (2,4-DNP) . Researchers can utilize this compound to investigate the mechanism of uncoupling oxidative phosphorylation, a process that disrupts ATP synthesis and increases energy expenditure as heat . Furthermore, dinitrophenol derivatives are known for their fluorescence quenching properties, making this compound a potential tool for spectroscopic studies and for developing analytical methods to understand electron and energy transfer processes in biochemical systems . It is critical to note that compounds in this class exhibit a low therapeutic index and are extremely dangerous if ingested, with risks including severe hyperthermia and fatality . This product is sold For Research Use Only. It is strictly not for diagnostic, therapeutic, or human consumption of any kind. Researchers must handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2200-86-4

Molecular Formula

C9H8N2O5

Molecular Weight

224.17 g/mol

IUPAC Name

1-(2,4-dinitrophenyl)propan-2-one

InChI

InChI=1S/C9H8N2O5/c1-6(12)4-7-2-3-8(10(13)14)5-9(7)11(15)16/h2-3,5H,4H2,1H3

InChI Key

PMFSLPQSSSQGLA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 1 2,4 Dinitrophenyl Propan 2 One

Green Chemistry Principles in the Synthesis of 1-(2,4-Dinitrophenyl)propan-2-one

Solvent Selection and Minimization Strategies

The choice of solvent is critical in the synthesis of dinitrophenylhydrazone derivatives, influencing reaction rates, yields, and the ease of product isolation. A common method for carrying out this type of condensation reaction involves the use of "Brady's reagent," which is a solution of 2,4-dinitrophenylhydrazine (B122626) in a mixture of methanol (B129727) and sulfuric acid. libretexts.orgchemguide.co.uk

Ethanol (B145695) is also a frequently employed solvent for this reaction. chemicalbook.com The use of alcohols as solvents is advantageous as they can dissolve both the carbonyl compound and the 2,4-dinitrophenylhydrazine reagent, facilitating a homogeneous reaction mixture. The acidic catalyst, typically sulfuric acid, is crucial for the reaction mechanism, which involves a nucleophilic addition-elimination process. chemicalbook.comlibretexts.org

Research into solvent effects on related nucleophilic aromatic substitution reactions involving 2,4-dinitrobenzene derivatives has shown that polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) can significantly accelerate reaction rates compared to protic solvents like methanol. researchgate.netccsenet.org However, for the condensation reaction to form hydrazones, protic solvents are generally preferred as they can participate in the proton transfer steps of the reaction mechanism.

Table 1: Solvent Selection in the Synthesis of Dinitrophenylhydrazones

Solvent SystemRole of SolventAdvantagesConsiderations
Methanol/Sulfuric AcidDissolves reactants, provides a protic environmentEffective for a wide range of aldehydes and ketones, promotes precipitation of the hydrazone product. libretexts.orgchemguide.co.ukSulfuric acid is corrosive; methanol is flammable and toxic.
EthanolDissolves reactants, serves as a reaction mediumReadily available, effective for many carbonyl compounds, product often precipitates. chemicalbook.comFlammable.
Dimethyl Sulfoxide (DMSO)Can accelerate related nucleophilic substitution reactionsHigh solvating power for a range of reactants. researchgate.netccsenet.orgHigher boiling point can make removal difficult; can be more challenging for product precipitation.

Atom Economy and Reaction Efficiency Considerations

Atom economy is a key metric in assessing the "greenness" of a chemical synthesis. It measures the proportion of reactant atoms that are incorporated into the desired product. The condensation reaction for the formation of propanone 2,4-dinitrophenylhydrazone is a good example for analyzing atom economy.

The balanced chemical equation for the reaction of 2,4-dinitrophenylhydrazine with propanone is:

C₆H₆N₄O₄ + C₃H₆O → C₉H₁₀N₄O₄ + H₂O

The desired product is propanone 2,4-dinitrophenylhydrazone (C₉H₁₀N₄O₄), and the only by-product is water (H₂O).

To calculate the percent atom economy, the following formula is used:

Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

The molecular weights are as follows:

2,4-Dinitrophenylhydrazine (C₆H₆N₄O₄): 198.14 g/mol

Propanone (C₃H₆O): 58.08 g/mol

Propanone 2,4-dinitrophenylhydrazone (C₉H₁₀N₄O₄): 238.20 g/mol

Water (H₂O): 18.02 g/mol

Using these values, the atom economy can be calculated:

Percent Atom Economy = (238.20 / (198.14 + 58.08)) x 100 ≈ 92.9%

This high atom economy indicates that the reaction is inherently efficient in terms of incorporating the atoms of the reactants into the final product.

Table 2: Atom Economy and Efficiency Data for the Synthesis of Propanone 2,4-Dinitrophenylhydrazone

ParameterValueDescription
Molecular Weight of Reactants
2,4-Dinitrophenylhydrazine198.14 g/mol Starting material.
Propanone58.08 g/mol Starting material.
Molecular Weight of Products
Propanone 2,4-dinitrophenylhydrazone238.20 g/mol Desired product.
Water18.02 g/mol By-product.
Atom Economy ~92.9%High efficiency in atom incorporation.
Reported Yield (for a similar reaction) 90% mdpi.comIndicates high reaction efficiency under optimized conditions.

Structural Modifications and Derivative Synthesis of 1 2,4 Dinitrophenyl Propan 2 One

Synthesis of Variously Substituted 2,4-Dinitrophenylhydrazone Analogues

The synthesis of 2,4-dinitrophenylhydrazone analogues is a cornerstone of derivatization in organic chemistry. ijsrst.com The reaction involves the nucleophilic addition of 2,4-dinitrophenylhydrazine (B122626) (DNPH) to the carbonyl group of an aldehyde or ketone, followed by the elimination of a water molecule. chemicalbook.comwikipedia.orgchemguide.co.uk This condensation reaction yields the corresponding hydrazone. chemicalbook.com

Alterations of the Carbonyl Precursor (e.g., Aldehyde vs. Ketone Derivatives)

The nature of the carbonyl precursor, whether it is an aldehyde or a ketone, significantly influences the structure of the resulting 2,4-dinitrophenylhydrazone. ijsrst.comchemguide.co.uk The reaction is general for most aldehydes and ketones. quora.com For instance, reacting 2,4-dinitrophenylhydrazine with ethanal produces ethanal 2,4-dinitrophenylhydrazone, while reaction with propanone (acetone) yields propanone 2,4-dinitrophenylhydrazone. chemicalbook.comchemguide.co.uk

The reactivity of aldehydes is generally higher than that of ketones towards nucleophilic addition reactions. This difference in reactivity can be attributed to both steric and electronic factors. Aldehydes have at least one hydrogen atom attached to the carbonyl carbon, making it less sterically hindered and more accessible to the nucleophile. quora.com In contrast, ketones have two bulkier alkyl or aryl groups attached to the carbonyl carbon, which can impede the approach of the nucleophile.

The resulting 2,4-dinitrophenylhydrazones exhibit different physical properties, such as melting points and crystal structures, which can be used for identification purposes. ijsrst.comijsrst.com However, it has been noted that some aldehydes and ketones can form multiple derivatives with different melting points or crystal structures, which can complicate identification. ijsrst.comijsrst.comtdl.org Unsymmetrical ketones, for example, can form syn/anti isomers of their 2,4-dinitrophenylhydrazones. nih.gov

Carbonyl PrecursorDerivative NameClass
Acetone (B3395972)1-(2,4-Dinitrophenyl)-2-(propan-2-ylidene)hydrazineKetone Derivative
Acetaldehyde1-(2,4-Dinitrophenyl)-2-ethylidenehydrazineAldehyde Derivative
Ethyl methyl ketone1-(2,4-Dinitrophenyl)-2-(butan-2-ylidene)hydrazineKetone Derivative
Benzophenone1-(2,4-Dinitrophenyl)-2-(diphenylmethylene)hydrazineKetone Derivative
Acetophenone1-(2,4-Dinitrophenyl)-2-(1-phenylethylidene)hydrazineKetone Derivative
BenzaldehydeBenzaldehyde 2,4-dinitrophenylhydrazoneAldehyde Derivative

Introduction of Diverse Substituents on the Carbonyl Backbone

Further structural diversity can be achieved by introducing various substituents onto the carbon backbone of the carbonyl precursor. ijsrst.com This allows for the synthesis of a wide array of 2,4-dinitrophenylhydrazone derivatives with tailored properties. For example, starting with substituted benzaldehydes or acetophenones leads to derivatives with different electronic and steric environments around the hydrazone linkage. ijsrst.com

The synthesis of novel Schiff bases from substituted 2,6-dibenzylidenecyclohexanone (B188912) and 2,4-dinitrophenylhydrazine demonstrates the introduction of complex substituents. researchgate.net These modifications can influence the chemical and physical properties of the resulting hydrazones, including their color, solubility, and reactivity. The color of the precipitate formed during the reaction can give a preliminary indication of the nature of the carbonyl compound; aromatic carbonyls tend to produce red precipitates, while aliphatic ones often yield yellow precipitates. wikipedia.orgrroij.com

Chemical Transformations of the 2,4-Dinitrophenyl Ring System in Derivatives

The 2,4-dinitrophenyl ring in these derivatives is susceptible to various chemical transformations, primarily nucleophilic aromatic substitution (SNAr) reactions. The two electron-withdrawing nitro groups strongly activate the aromatic ring towards attack by nucleophiles. rroij.comscribd.com

A key reaction is the synthesis of 2,4-dinitrophenylhydrazine itself from 2,4-dinitrochlorobenzene and hydrazine (B178648). rroij.comyoutube.com This reaction proceeds via a Meisenheimer complex intermediate. scribd.com The leaving group and solvent can significantly affect the reaction kinetics and mechanism. semanticscholar.orgresearchgate.net For instance, studies on the hydrazinolysis of various 2,4-dinitrobenzene derivatives have shown that the rate-determining step can be either the formation of the intermediate or the departure of the leaving group, depending on the specific substrate and reaction conditions. semanticscholar.orgresearchgate.net

Synthesis of Heterocyclic Compounds Utilizing the 2,4-Dinitrophenylhydrazine Scaffold

The 2,4-dinitrophenylhydrazine moiety can serve as a building block for the synthesis of various heterocyclic compounds. The reaction of 2,4-dinitrophenylhydrazine with dicarbonyl compounds or α-substituted carbonyl compounds can lead to the formation of cyclic structures. acs.org For example, the reaction with acetonylacetone can yield dihydropyridazine (B8628806) derivatives. acs.org

The general strategy for synthesizing heterocycles often involves the cyclization of acyclic precursors followed by dehydration. youtube.com The nitrogen atoms of the hydrazine group can act as nucleophiles to attack electrophilic centers within the same molecule, leading to ring closure. The specific heterocyclic system formed depends on the nature of the other reactant.

Structure-Reactivity and Structure-Property Relationship Studies in Derivatives

The relationship between the structure of 2,4-dinitrophenylhydrazone derivatives and their reactivity and properties is a subject of considerable interest. The electronic nature of the substituents on both the original carbonyl compound and the dinitrophenyl ring influences the chemical and physical characteristics of the derivative.

For instance, the presence of electron-withdrawing or electron-donating groups on the aromatic ring of the carbonyl precursor can affect the electronic properties of the resulting hydrazone. This, in turn, can influence properties such as their behavior in different solvents (acidochromism). researchgate.net

Advanced Spectroscopic and Crystallographic Characterization of 1 2,4 Dinitrophenyl Propan 2 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution. For 1-(2,4-dinitrophenyl)propan-2-one, both one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR techniques are employed to map out the complete chemical structure and provide information on the electronic influence of the dinitrophenyl moiety.

The ¹H and ¹³C NMR spectra provide fundamental information about the number and type of hydrogen and carbon atoms in distinct chemical environments.

Proton (¹H) NMR: The ¹H NMR spectrum of this compound is expected to show three distinct signals, corresponding to the three unique sets of protons in the molecule. The powerful electron-withdrawing nature of the two nitro groups causes significant deshielding of the adjacent aromatic protons, shifting their signals to a downfield region. The methylene (B1212753) and methyl protons appear as sharp singlets due to the absence of adjacent protons for spin-spin coupling.

Carbon-13 (¹³C) NMR: The proton-decoupled ¹³C NMR spectrum is expected to display nine unique signals, one for each carbon atom in the asymmetric molecule. The chemical shifts are heavily influenced by the local electronic environment. The carbonyl carbon of the ketone is significantly deshielded and appears furthest downfield. Carbons directly attached to the electron-withdrawing nitro groups are also shifted downfield, while the aliphatic carbons of the propanone side chain appear in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound Predicted chemical shifts (δ) in ppm relative to TMS.

AssignmentPredicted δ (ppm)MultiplicityNotes
H-3~8.85dAromatic proton ortho to two nitro groups.
H-5~8.50ddAromatic proton ortho to one nitro group.
H-6~7.80dAromatic proton coupled to H-5.
-CH₂- (C1)~4.40sBenzylic protons adjacent to a carbonyl group.
-CH₃ (C3)~2.30sMethyl protons of the acetyl group.
AssignmentPredicted δ (ppm)Notes
C=O (C2)~204.0Ketone carbonyl carbon.
C-4 (Aromatic)~149.0Aromatic carbon attached to NO₂.
C-2 (Aromatic)~147.0Aromatic carbon attached to NO₂.
C-1' (Aromatic)~138.0Aromatic carbon attached to the side chain.
C-6 (Aromatic)~131.0Aromatic C-H.
C-5 (Aromatic)~128.0Aromatic C-H.
C-3 (Aromatic)~121.0Aromatic C-H.
-CH₂- (C1)~50.0Methylene carbon.
-CH₃ (C3)~30.0Methyl carbon.

To unambiguously confirm the assignments made in 1D NMR and to establish the connectivity between atoms, 2D-NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling relationships. For this compound, the COSY spectrum would be expected to show cross-peaks between the aromatic protons H-5 and H-6, confirming their adjacency on the phenyl ring. The absence of cross-peaks for the methylene (-CH₂-) and methyl (-CH₃) protons would confirm they are isolated spin systems (singlets).

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. An HSQC spectrum would show correlations between the signals of H-3, H-5, and H-6 and their corresponding aromatic carbons, as well as correlations for the -CH₂- and -CH₃ groups, confirming their respective carbon attachments.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique maps long-range (typically 2-3 bond) correlations between protons and carbons. It is crucial for piecing together the molecular skeleton. Key expected correlations would include the methylene protons (-CH₂-) to the aromatic carbons (C-1', C-2, C-6) and to the carbonyl carbon (C=O), as well as the methyl protons (-CH₃) to the carbonyl carbon. These correlations definitively establish the connection of the propanone side chain to the dinitrophenyl ring.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion.

HRMS provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound, with a molecular formula of C₉H₈N₂O₅, the exact mass is a key piece of identifying data.

Table 2: High-Resolution Mass Spectrometry Data

Parameter Value
Molecular Formula C₉H₈N₂O₅
Calculated Exact Mass 224.04332 g/mol
Analysis Mode Electrospray Ionization (ESI)

Confirmation of the measured mass to within a few parts per million (ppm) of the calculated value provides strong evidence for the compound's elemental formula.

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (such as the molecular ion, M⁺) which is then fragmented through collision-induced dissociation (CID) to produce product ions. The resulting fragmentation pattern offers deep structural insights. The structure of this compound suggests several predictable fragmentation pathways.

Key fragmentation mechanisms include:

Alpha-Cleavage: The bonds adjacent to the carbonyl group are susceptible to cleavage. This can lead to the formation of the acetyl cation ([CH₃CO]⁺) at m/z 43, which is often a stable and abundant fragment (base peak) for methyl ketones.

Benzylic Cleavage: The C-C bond between the methylene group and the aromatic ring can break, resulting in a resonance-stabilized 2,4-dinitrophenylmethyl cation at m/z 181.

Loss of Nitro Groups: Fragmentation commonly involves the loss of neutral nitro (NO₂) or nitroso (NO) radicals from the molecular ion or other fragment ions. This would lead to peaks corresponding to [M-NO₂]⁺ (m/z 178) and further subsequent losses.

Table 3: Predicted Major Fragment Ions in Tandem Mass Spectrometry (MS/MS)

m/z Proposed Fragment Ion Proposed Neutral Loss
224 [C₉H₈N₂O₅]⁺ - (Molecular Ion)
181 [C₇H₅N₂O₄]⁺ •CH₂COCH₃
178 [C₉H₈NO₃]⁺ •NO₂

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule's functional groups. Each technique provides complementary information based on different selection rules (dipole moment changes for FTIR, polarizability changes for Raman).

The spectrum of this compound is dominated by absorptions from its key functional groups: the ketone carbonyl, the two nitro groups, and the aromatic ring.

Carbonyl Group (C=O): A strong, sharp absorption band characteristic of a ketone carbonyl stretch is expected in the FTIR spectrum.

Nitro Groups (NO₂): These groups give rise to two distinct, strong stretching vibrations: an asymmetric stretch at a higher wavenumber and a symmetric stretch at a lower wavenumber. These are typically very prominent in the FTIR spectrum.

Aromatic Ring: The C=C stretching vibrations within the benzene ring appear as a series of bands in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations in the 900-700 cm⁻¹ region can provide information about the substitution pattern of the ring.

Aliphatic Groups: The C-H stretching vibrations of the methylene (-CH₂-) and methyl (-CH₃) groups are expected just below 3000 cm⁻¹.

Table 4: Characteristic Vibrational Frequencies

Functional Group Vibration Mode Predicted Wavenumber (cm⁻¹) Expected FTIR Intensity
C-H (Aromatic) Stretching 3100 - 3000 Medium-Weak
C-H (Aliphatic) Stretching 2980 - 2850 Medium-Weak
C=O (Ketone) Stretching 1730 - 1710 Strong, Sharp
C=C (Aromatic) Stretching 1610 - 1580 Medium-Variable
NO₂ (Nitro) Asymmetric Stretch 1550 - 1530 Strong
C=C (Aromatic) Stretching 1500 - 1450 Medium-Variable
NO₂ (Nitro) Symmetric Stretch 1360 - 1340 Strong
C-N (Nitroaromatic) Stretching 860 - 840 Medium

Raman spectroscopy would complement this data, often showing strong signals for the symmetric NO₂ stretch and the aromatic ring's skeletal vibrations, which may be weaker or less resolved in the FTIR spectrum.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Photophysical Properties

The photophysical properties of a compound, which describe the interaction of the substance with light, can be investigated using UV-Vis and fluorescence spectroscopy. thermofisher.com

UV-Vis Absorption: For nitroaromatic compounds, UV-Vis spectra typically display characteristic absorption bands. It is anticipated that this compound would exhibit absorption maxima related to the electronic transitions within the dinitrophenyl group. For comparison, 2,4-dinitrophenol (DNP) in aqueous solutions shows an absorption maximum around 316 nm. researchgate.net The specific absorption wavelengths for this compound would be influenced by the propan-2-one substituent and the solvent used for analysis.

Fluorescence Emission: Many nitroaromatic compounds are known to be fluorescence quenchers, meaning they can decrease the fluorescence intensity of other substances. nih.gov Dinitrophenols and their derivatives often exhibit weak fluorescence themselves but can effectively quench the fluorescence of other molecules through processes like intermolecular charge transfer or fluorescence resonance energy transfer (FRET). nih.govrsc.org The fluorescence emission spectrum of this compound, if any, would likely be characterized by a low quantum yield. The emission wavelength and intensity would be dependent on the excitation wavelength and the molecular environment. thermofisher.commdpi.com

X-Ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orgnih.gov This analysis provides detailed information about bond lengths, angles, and the forces that govern how molecules pack together in the solid state. Although a specific crystal structure for this compound is not available, the analysis would follow the principles outlined below.

A crystallographic study would yield precise measurements of all bond lengths, bond angles, and torsional (dihedral) angles within the this compound molecule.

Expected Data from Crystallographic Analysis:

Parameter TypeAtoms InvolvedExpected Value/Comment
Bond Lengths (Å) C-C (aromatic)~1.39 Å
C-N (nitro group)~1.47 Å
N-O (nitro group)~1.22 Å
C-C (aliphatic chain)~1.54 Å
C=O (ketone)~1.21 Å
Bond Angles (°) O-N-O (nitro group)~125°
C-N-O (nitro group)~117°
C-C-C (aliphatic chain)~109.5° (tetrahedral)
C-C=O (ketone)~120° (trigonal planar)
Torsional Angles (°) Phenyl ring vs. Nitro groupSmall angle, indicating near co-planarity
Phenyl ring vs. Propanone chainDefines the overall molecular conformation

Note: These are generalized, expected values. Actual experimental values would provide insight into electronic effects and steric strain within the specific molecule.

Pi-stacking is a non-covalent interaction that occurs between aromatic rings. wikipedia.orgmdpi.com In the solid state, the electron-deficient 2,4-dinitrophenyl rings of adjacent molecules could arrange themselves in a parallel or offset fashion to maximize attractive forces. researchgate.netrsc.org These interactions are crucial for stabilizing the crystal structure and are characterized by the distance between the centroids of the aromatic rings, typically in the range of 3.3 to 3.8 Å. The specific geometry of the pi-stacking (e.g., face-to-face or offset) would be determined from the crystal structure data.

Theoretical and Computational Chemistry Studies on 1 2,4 Dinitrophenyl Propan 2 One

Quantum Chemical Calculations (DFT, HF) for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the molecular structure and electronic properties of a compound. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to solve the Schrödinger equation approximately for a many-electron system.

DFT, in particular, is a widely used method due to its favorable balance of accuracy and computational cost. Functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with Pople-style basis sets like 6-311++G(d,p) are commonly used for organic molecules containing nitro groups to provide reliable geometric and electronic data. researchgate.netresearchgate.net The Hartree-Fock method, while typically less accurate than DFT for electron correlation, serves as a baseline for more advanced calculations and is often used in comparative studies. nih.gov

These calculations provide the optimized molecular geometry, which corresponds to the lowest energy arrangement of the atoms, detailing bond lengths, bond angles, and dihedral angles.

Optimization of Molecular Conformations and Isomers

The structure of 1-(2,4-dinitrophenyl)propan-2-one is not rigid; rotation can occur around the single bonds, particularly the C-C bond connecting the phenyl ring to the propanone moiety. This gives rise to various spatial arrangements known as conformations. Computational chemistry allows for a systematic exploration of the potential energy surface of the molecule to identify the most stable conformers.

This process, known as a conformational analysis or potential energy scan, involves rotating key dihedral angles and calculating the energy of each resulting structure. The structures that correspond to energy minima on this surface are the stable conformers. For this compound, the orientation of the propanone group relative to the dinitrophenyl ring and the orientation of the nitro groups would be key factors determining conformational stability. The global minimum conformation, the most stable structure, is then used for further property calculations.

Calculation of Frontier Molecular Orbitals (HOMO-LUMO) and Charge Transfer

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's electronic behavior. irjweb.com The HOMO is the orbital from which an electron is most easily donated, representing the molecule's nucleophilic or electron-donating capability. The LUMO is the orbital that most readily accepts an electron, indicating its electrophilic or electron-accepting character.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular reactivity and stability. youtube.comschrodinger.com A small energy gap suggests that the molecule can be easily excited, indicating higher reactivity and lower kinetic stability. In contrast, a large gap implies high stability. irjweb.com

For a molecule like this compound, which contains electron-donating (the propanone moiety, albeit weakly) and strong electron-withdrawing (the dinitrophenyl group) parts, analysis of the FMOs is particularly insightful. The spatial distribution of the HOMO and LUMO can reveal the nature of electronic transitions. A significant spatial separation between the HOMO, likely localized more on the phenyl ring, and the LUMO, localized on the nitro groups, would indicate a potential for intramolecular charge transfer (ICT) upon electronic excitation. qnl.qa This ICT character is fundamental to the optical and electronic properties of many nitroaromatic compounds.

Illustrative Frontier Molecular Orbital Data for this compound
ParameterEnergy (Hartree)Energy (eV)
EHOMO-0.295-8.03
ELUMO-0.121-3.29
Energy Gap (ΔE)0.1744.74

Note: The data in this table is illustrative, representing the type of results obtained from DFT calculations, and is not from a published study on this specific molecule.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for mapping the pathways of chemical reactions. By modeling the potential energy surface that governs a reaction, researchers can identify reactants, products, intermediates, and, crucially, transition states. A transition state is the highest energy point along the lowest energy path from reactants to products and represents the energetic barrier that must be overcome for the reaction to occur.

For this compound, theoretical modeling could be used to investigate various reactions. For example, nucleophilic aromatic substitution reactions at the dinitrophenyl ring or reactions involving the enolate of the propanone moiety could be studied. Calculations would involve optimizing the geometries of all stationary points (reactants, intermediates, transition states, and products). Frequency calculations are then performed to confirm the nature of these points; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy difference between the reactants and the transition state provides the activation energy, a key determinant of the reaction rate.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) and Comparison with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic properties, which can be compared with experimental spectra to confirm molecular structures. nih.gov

NMR Spectra: ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.govarxiv.org These calculations are typically performed on the optimized geometry of the molecule, and the results are often scaled or referenced against a standard (like Tetramethylsilane) to improve agreement with experimental data. nmrdb.org

IR Spectra: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to atomic displacements. These calculations yield a set of harmonic frequencies that correspond to the fundamental vibrational modes of the molecule. Because calculations often overestimate frequencies, they are typically scaled by an empirical factor to better match experimental FT-IR spectra. irjweb.comnih.gov

UV-Vis Spectra: Electronic absorption spectra are predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.govmdpi.com This method calculates the energies of electronic excitations from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax) and oscillator strengths, which correspond to the positions and intensities of the bands in a UV-Vis spectrum. researchgate.netmdpi.com

Illustrative Predicted vs. Experimental Spectroscopic Data
SpectroscopyParameterCalculated ValueExperimental Value
¹H NMR-CH₃ (ppm)2.352.40
-CH₂- (ppm)4.504.58
IRC=O stretch (cm⁻¹)17251718
NO₂ sym. stretch (cm⁻¹)13501345
UV-Visλmax (nm)295300

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating how calculated and experimental values would be compared.

Molecular Electrostatic Potential (MEP) Analysis for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) is a real physical property that illustrates the three-dimensional charge distribution of a molecule. libretexts.org It is calculated by determining the electrostatic potential (the force exerted on a positive test charge) at various points on the electron density surface of the molecule. uni-muenchen.de The resulting map is color-coded to indicate charge distribution:

Red regions represent the most negative potential, indicating areas rich in electrons (e.g., lone pairs on heteroatoms) that are susceptible to electrophilic attack.

Blue regions represent the most positive potential, indicating electron-deficient areas (e.g., acidic hydrogen atoms) that are susceptible to nucleophilic attack.

Green regions represent neutral or zero potential.

For this compound, an MEP analysis would be highly informative. It would visually highlight the electron-rich oxygen atoms of the carbonyl and nitro groups as the most negative sites (red). arxiv.orginpressco.com Conversely, the hydrogen atoms on the aromatic ring and potentially the methylene (B1212753) group would appear as positive sites (blue), indicating their electrophilic character. schrodinger.com This map provides a direct, visual guide to the molecule's reactive sites. proteopedia.org

Global Reactivity Descriptors (Electronegativity, Hardness, Softness)

Key global reactivity descriptors include:

Electronegativity (χ): A measure of a molecule's ability to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution. A harder molecule is less reactive. It is calculated as η = (I - A) / 2.

Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η). A softer molecule is more reactive.

Electrophilicity Index (ω): Measures the energy stabilization when a molecule accepts an optimal amount of electronic charge from the environment. It is calculated as ω = μ² / 2η, where μ is the chemical potential (μ ≈ -χ).

Illustrative Global Reactivity Descriptors (all values in eV)
DescriptorSymbolFormulaCalculated Value
Ionization PotentialI-EHOMO8.03
Electron AffinityA-ELUMO3.29
Electronegativityχ(I+A)/25.66
Chemical Hardnessη(I-A)/22.37
Chemical SoftnessS1/(2η)0.211
Electrophilicity Indexωμ²/2η6.76

Note: The data in this table is illustrative, calculated from the hypothetical HOMO/LUMO values in Table 1, and is not from a published study on this specific molecule.

Applications of 1 2,4 Dinitrophenyl Propan 2 One in Organic Chemistry and Materials Science

Utility as a Derivatization Reagent for Carbonyl Compounds in Analytical Chemistry

The detection and quantification of carbonyl compounds, such as aldehydes and ketones, are crucial in various scientific fields. A primary challenge in this analysis is that many simple carbonyls lack a chromophore, a part of a molecule responsible for its color, making them undetectable by UV-Vis spectroscopy. youngin.com Derivatization is a technique used to convert these non-detectable compounds into derivatives that are easily detectable. This is often achieved by reacting the carbonyl compound with a derivatizing agent to form a new compound with a strong chromophore.

While 2,4-dinitrophenylhydrazine (B122626) (DNPH) is the most widely used derivatization reagent for this purpose, reacting with aldehydes and ketones to form colored 2,4-dinitrophenylhydrazone derivatives, the principles of derivatization extend to other related reagents. youngin.comquizlet.comnih.govthinkswap.comresearchgate.net

Qualitative and Quantitative Analysis of Aldehydes and Ketones

In the context of qualitative analysis, the reaction of a carbonyl compound with a reagent like 1-(2,4-dinitrophenyl)propan-2-one would proceed via a nucleophilic addition-elimination reaction at the carbonyl group. The dinitrophenyl group in the resulting derivative provides a chromophore, typically resulting in a colored product, which indicates a positive test for an aldehyde or ketone. quizlet.comncert.nic.in These derivatives are often solid crystalline compounds with distinct melting points, which can be used for the identification and characterization of the original carbonyl compound. quizlet.com

For quantitative analysis, the intensity of the color of the formed derivative is proportional to the concentration of the carbonyl compound in the sample. This allows for quantification using spectrophotometric methods. High-performance liquid chromatography (HPLC) coupled with a UV detector is a powerful technique for separating and quantifying the individual dinitrophenylhydrazone derivatives formed from a mixture of carbonyl compounds. youngin.comthermofisher.comepa.gov This approach allows for the sensitive and selective determination of various aldehydes and ketones. youngin.com

Detection in Environmental and Chemical Samples

Carbonyl compounds are significant components in both urban and indoor atmospheres, originating from sources like vehicle exhaust and building materials. youngin.com Their detection in environmental samples such as air and water is of high importance. The derivatization strategy is a cornerstone of many official regulatory methods for monitoring these compounds. youngin.comthermofisher.com

The standard procedure involves drawing a known volume of air through a cartridge containing a sorbent coated with the derivatization reagent, such as DNPH. epa.govnih.govresearchgate.net The trapped carbonyls react to form stable derivatives. Subsequently, the derivatives are eluted from the cartridge with a solvent like acetonitrile (B52724) and analyzed, typically by HPLC. youngin.comepa.govnih.gov This methodology allows for the detection of low-level concentrations of carbonyls in complex environmental matrices. youngin.com While DNPH is the standard, the underlying chemical principles are applicable to other dinitrophenyl reagents designed for the same purpose.

Role as a Synthetic Intermediate in Complex Organic Transformations

Beyond its use in analytical chemistry, this compound serves as a valuable synthetic intermediate. Its structure provides multiple reaction sites, enabling the construction of more complex molecules, particularly heterocyclic compounds.

Precursor in the Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are a fundamentally important class of compounds, forming the core structure of many pharmaceuticals, agrochemicals, and natural products. clockss.org The synthesis of these structures is a central goal of organic chemistry. pitt.edu

Compounds like this compound are precursors for these syntheses. For example, the ketone functional group can react with hydrazine (B178648) or its derivatives to form pyridazine (B1198779) structures. nih.gov Specifically, a reaction sequence might involve the cyclization of an intermediate formed from the dinitrophenylpropanone with hydrazine hydrate (B1144303) to generate a dihydropyridazinone, which can then be dehydrogenated to yield the aromatic pyridazinone ring system. nih.gov The dinitrophenyl group can be further modified or can influence the reactivity of the molecule during these synthetic transformations.

Starting MaterialReagentProduct TypeSignificance
Guaiacol and Succinic AnhydrideHydrazine HydratePyridazinoneSynthesis of bio-based N-heterocycles for high-performance polymers. nih.gov
Phenyl Hydrazine HydrochloridesSubstituted CyclohexanonesTetrahydrocarbazolesGreen synthesis approach using PEG as a solvent. mdpi.com
o-Alkynyl AldehydesAmines with N-tethered nucleophileSubstituted BenzimidazolesTandem reaction in aqueous media catalyzed by Ag(I). mdpi.com
PhthalhydrazideCyclic-β-diketone and Aldehyde1H-Indazolo[1,2-b]phthalazine-1,6,11-trionesOne-pot synthesis catalyzed by ceric ammonium (B1175870) nitrate (B79036) (CAN) in PEG. mdpi.com

Development of Novel Reagents and Catalysts from 2,4-Dinitrophenyl Derivatives

The 2,4-dinitrophenyl group is a well-known moiety used in the development of various chemical tools. For instance, peptidyl diazomethyl ketones labeled with a 2,4-dinitrophenyl (DNP) group have been synthesized and utilized as inhibitors for cysteine proteases. nih.gov The DNP group in these molecules acts as a reporter tag, allowing for the detection of the target enzymes. nih.gov This demonstrates how the dinitrophenyl scaffold, as present in this compound, can be incorporated into more complex structures to create specialized reagents for biochemical studies.

Future Research Directions and Unexplored Avenues for 1 2,4 Dinitrophenyl Propan 2 One

Development of More Efficient and Sustainable Synthesis Routes

The classical synthesis of 1-(2,4-dinitrophenyl)propan-2-one typically involves a nucleophilic aromatic substitution (SNAr) reaction between a 1-halo-2,4-dinitrobenzene and the enolate of acetone (B3395972) or a related precursor like acetoacetic ester followed by decarboxylation. Future research should focus on modernizing this process in line with the principles of green chemistry.

Key research objectives include:

Green Solvent Systems: Investigating the replacement of traditional volatile organic compounds (VOCs) with more benign alternatives such as ionic liquids, deep eutectic solvents, or even aqueous systems using phase-transfer catalysis.

Catalytic Enhancements: Exploring the use of transition metal catalysts (e.g., copper or palladium-based systems) to facilitate the C-C bond formation under milder conditions, potentially lowering energy consumption and improving reaction selectivity.

Mechanochemistry: A significant unexplored avenue is the use of solvent-free mechanochemical synthesis, such as ball milling. This technique could drastically reduce solvent waste and may lead to different reactivity or product polymorphs.

Flow Chemistry: Transitioning the synthesis from batch to continuous flow processing could offer superior control over reaction parameters (temperature, pressure, stoichiometry), leading to higher yields, improved safety, and easier scalability.

A comparative table of potential synthetic routes is presented below, outlining the focus of future investigations.

Synthesis ParameterConventional RouteProposed Future RouteResearch Goal
Methodology Batch SNArContinuous Flow / MechanochemistryImproved efficiency, safety, and scalability
Solvent Aprotic Polar (e.g., DMF, DMSO)Deep Eutectic Solvents / Water / Solvent-freeReduced environmental impact
Catalyst Base-mediatedPhase-Transfer / Transition Metal CatalysisMilder conditions, higher turnover
Energy Input Conventional HeatingMicrowave / Ultrasound / Mechanical ForceReduced energy consumption

Exploration of Novel Reactivity Patterns and Catalytic Applications

The molecular architecture of this compound features multiple reactive sites: the acidic α-methylene protons, the carbonyl group, and the two nitro groups on the aromatic ring. While some reactivity is known, such as an acid-catalyzed intramolecular cyclization to form 6-nitroanthranil, a vast landscape of chemical transformations remains uncharted researchgate.net.

Future research should systematically explore:

α-Methylene Chemistry: The protons on the methylene (B1212753) bridge are activated by both the adjacent carbonyl and the dinitrophenyl ring, making them susceptible to deprotonation. The resulting carbanion could be a powerful intermediate for various C-C bond-forming reactions, including aldol condensations, Michael additions, and directed alkylations to build molecular complexity.

Selective Nitro Group Reduction: Developing protocols for the selective reduction of one or both nitro groups to amino groups is a critical research direction. This would unlock a new family of derivatives. For instance, the resulting aminonitro or diamino compounds could serve as valuable precursors for heterocyclic synthesis or as monomers for high-performance polymers.

Carbonyl Group Derivatization: Beyond standard hydrazone formation, a systematic study of other ketone reactions like reductive amination, Wittig reactions, and Grignard additions could yield a library of novel compounds with diverse functionalities.

Catalytic Precursors: The aforementioned amino derivatives, particularly 1-(2-amino-4-nitrophenyl)propan-2-one and 1-(2,4-diaminophenyl)propan-2-one, could be investigated as ligands for transition metal catalysis. The combination of a "hard" nitrogen donor and the tunable electronic environment of the ring could lead to catalysts with unique selectivity in various organic transformations.

Advanced In Situ Spectroscopic Techniques for Real-Time Reaction Monitoring

To optimize the novel synthesis and reactivity pathways described above, a detailed mechanistic understanding is paramount. Advanced in situ spectroscopic methods offer a window into reactions as they occur, providing real-time kinetic and mechanistic data without the need for offline sampling.

Future research should focus on applying techniques such as:

ReactIR (FTIR Spectroscopy): For monitoring the synthesis of this compound, in situ FTIR could track the consumption of reactants and the formation of the product by monitoring characteristic vibrational bands, such as the carbonyl stretch (C=O) of the ketone product. nih.govrsc.org

Raman Spectroscopy: This technique is particularly powerful for monitoring reactions in heterogeneous or solid-state systems, making it ideal for studying the proposed mechanochemical synthesis routes. nih.gov It can also provide complementary information to FTIR for solution-phase reactions.

In Situ NMR Spectroscopy: For complex reaction pathways, such as the acid-catalyzed cyclization or multi-step derivatizations, in situ NMR can identify and quantify reactants, intermediates, products, and byproducts simultaneously, offering unparalleled mechanistic detail.

The application of these Process Analytical Technology (PAT) tools would enable rapid optimization of reaction conditions (e.g., temperature, catalyst loading, reaction time) and provide crucial data to support mechanistic hypotheses. spectroscopyonline.com

Computational Design of Derivatives with Tunable Electronic and Structural Properties

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting molecular properties and guiding experimental work. While computational studies have been performed on related dinitrophenylhydrazones researchgate.net, a dedicated computational investigation of this compound and its potential derivatives is a promising and unexplored field.

A future computational research program could involve:

Reactivity Prediction: Calculating properties like bond dissociation energies, pKa values of the α-protons, and mapping the molecular electrostatic potential to quantitatively predict the most reactive sites under different conditions.

Derivative Library Design: Creating a virtual library of derivatives by introducing various electron-donating and electron-withdrawing substituents onto the dinitrophenyl ring or altering the propanone side chain.

Property Tuning and Screening: Calculating key electronic properties (e.g., HOMO-LUMO gap, dipole moment, polarizability) for the virtual library. This would allow for the in silico design of molecules with tailored properties for specific applications, such as organic electronics or nonlinear optical materials, before committing to their synthesis.

Mechanistic Elucidation: Modeling reaction pathways and transition states to provide a theoretical basis for experimentally observed reactivity, such as the mechanism of cyclization or the role of a catalyst in the synthesis.

The table below illustrates a hypothetical outcome of such a computational screening study.

Substituent at C5-positionCalculated HOMO (eV)Calculated LUMO (eV)Predicted Band Gap (eV)Potential Application Area
-H (Parent Molecule)-8.5-3.25.3Precursor
-OCH₃ (Electron Donating)-8.1-3.05.1Nonlinear Optics
-CN (Electron Withdrawing)-9.0-3.85.2Organic Semiconductor
-NH₂ (Strong Donor)-7.8-2.85.0Dye Precursor

Integration into Emerging Chemical Technologies (non-medical, non-safety)

The unique structural features of this compound and its derivatives suggest significant potential for integration into various non-medical chemical technologies. While related dinitrophenol (DNP) compounds have found use in areas like pesticides and explosives synabs.be, focused research could uncover more advanced applications.

Promising avenues for exploration include:

High-Performance Polymers: The di-amino derivatives of the title compound could serve as novel monomers. Their reaction with dianhydrides or diacyl chlorides could yield advanced polymers like polyimides or aramids. The rigid, bulky dinitrophenylacetone core could impart desirable properties such as high thermal stability and specific mechanical strengths, a concept suggested for similar dinitrophenyl-based structures. udsm.ac.tz

Energetic Materials and Pyrotechnics: The high nitrogen and oxygen content of the dinitrophenyl moiety makes the compound and its derivatives candidates for investigation as energetic materials or as precursors to melt-castable explosives or pyrotechnic colorants.

Dyes and Pigments: The chromophoric dinitrophenyl system, when functionalized (e.g., via reduction to amines followed by diazotization), can serve as the core for novel azo dyes. The specific shade and properties could be tuned by the choice of coupling partner.

Analytical Chemistry: The compound's reactive ketone group makes it a potential derivatizing agent for the detection and quantification of specific analytes, analogous to how 2,4-dinitrophenylhydrazine (B122626) is used to detect aldehydes and ketones. nih.gov It could be developed into a chromogenic reagent for specific applications in high-throughput screening or environmental analysis.

By pursuing these focused research directions, the scientific community can move this compound beyond a simple chemical entity to a versatile platform molecule for innovation in materials science, synthetic chemistry, and analytical technology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.